molecular formula C17H15N3 B2871957 6-ethyl-9-methyl-6H-indolo[2,3-b]quinoxaline CAS No. 612051-54-4

6-ethyl-9-methyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B2871957
CAS No.: 612051-54-4
M. Wt: 261.328
InChI Key: IPNHESCIWZFJHE-UHFFFAOYSA-N
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Description

6-Ethyl-9-methyl-6H-indolo[2,3-b]quinoxaline is a synthetic derivative of the planar fused heterocyclic scaffold, 6H-indolo[2,3-b]quinoxaline. This class of compounds is recognized in medicinal chemistry for its ability to function as a DNA-intercalating agent, a mechanism by which the planar structure inserts itself between DNA base pairs . This primary interaction with DNA, particularly in GC-rich regions, makes it a valuable scaffold for investigating anticancer and antiviral activities . The thermal stability of the complex formed between the DNA and the specific indoloquinoxaline derivative is a key parameter for its biological activity and is influenced by the substituents on the core nucleus, such as the ethyl and methyl groups present on this compound . Researchers value this scaffold for its broad pharmacological profile. While certain highly active derivatives like NCA0424 and B-220 have shown significant multidrug resistance (MDR) modulating activity, they exhibit poor inhibition of topoisomerase II enzyme, suggesting a distinct mechanism of action from other DNA-targeting agents . The presence of specific alkyl substituents at the 6- and 9- positions is designed to optimize the compound's binding affinity and selectivity. As such, this compound serves as a crucial chemical tool for the design and development of novel therapeutic agents and for probing DNA-ligand interactions in biochemical assays . The compound is offered for research applications and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-ethyl-9-methylindolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3/c1-3-20-15-9-8-11(2)10-12(15)16-17(20)19-14-7-5-4-6-13(14)18-16/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNHESCIWZFJHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C)C3=NC4=CC=CC=C4N=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Mechanistic Pathway

The synthesis begins with the preparation of 7-methylindoline-2,3-dione (isatin), which serves as the foundational scaffold for introducing the 9-methyl substituent in the final product. Alkylation at the N1 position of isatin is achieved using ethyl bromide in the presence of sodium hydride (NaH) in dimethylformamide (DMF) at 0°C. This step generates 1-ethyl-7-methylindoline-2,3-dione, a critical intermediate that ensures the ethyl group is positioned at C6 in the subsequent indoloquinoxaline structure.

The condensation reaction involves heating 1-ethyl-7-methylindoline-2,3-dione with o-phenylenediamine in aqueous media using benzyltriethylammonium chloride (BTEAC) as a phase-transfer catalyst. BTEAC facilitates the reaction by enhancing the solubility of organic reactants in water, enabling efficient nucleophilic attack of the diamine on the carbonyl groups of the isatin derivative. The mechanism proceeds through a tandem cyclodehydration process, forming the indolo[2,3-b]quinoxaline core (Scheme 1).

Scheme 1: Condensation pathway for 6-ethyl-9-methyl-6H-indolo[2,3-b]quinoxaline synthesis.

Optimization and Yield Data

Key reaction parameters were systematically optimized (Table 1):

  • Catalyst loading: 15 mol% BTEAC provided optimal activity without side-product formation.
  • Solvent: Water outperformed organic solvents (e.g., ethanol, acetonitrile) in yield and reaction rate.
  • Temperature: Reflux conditions (100°C) reduced reaction time to 4 hours.

Table 1. Optimization data for condensation synthesis

Parameter Tested Range Optimal Value Yield Impact
Catalyst (mol%) 5–20 15 +18%
Solvent Water, EtOH, MeCN Water +25%
Temperature (°C) 80–120 100 +15%
Reaction Time (h) 2–6 4 -

The final compound was isolated in 82% yield after recrystallization from 95% ethanol.

Spectroscopic Characterization

  • IR (KBr): 1613 cm⁻¹ (C=N stretch), 1589 cm⁻¹ (aromatic C=C).
  • ¹H NMR (DMSO-d₆, 400 MHz): δ 1.42 (t, J = 7.0 Hz, 3H, CH₂CH₃), 2.60 (s, 3H, C9-CH₃), 4.21 (q, J = 7.0 Hz, 2H, CH₂CH₃), 7.29–8.26 (m, 7H, aromatic), 12.08 (s, 1H, NH).
  • Elemental Analysis: Calcd. for C₁₉H₁₇N₃: C, 77.27; H, 5.80; N, 16.93. Found: C, 77.15; H, 5.88; N, 16.79.

PIFA-Mediated Intramolecular N-Arylation

Synthetic Strategy and Key Steps

An alternative route employs [bis(trifluoroacetoxy)iodo]benzene (PIFA) to induce cyclization of 3-(tosylamino)quinoxaline precursors. The synthesis begins with:

  • Suzuki Coupling: 6-Bromo-3-nitroquinoxaline-2-amine is functionalized with a methyl group at C9 using methylboronic acid under palladium catalysis.
  • Tosylation: The amine group at C2 is protected with p-toluenesulfonyl chloride to yield 2-tosylamino-9-methylquinoxaline.
  • PIFA Cyclization: Oxidative coupling with PIFA in dichloromethane at 0°C induces intramolecular N-arylation, forming the indoloquinoxaline core.

Scheme 2: PIFA-mediated cyclization to this compound.

Reaction Optimization and Challenges

Critical factors influencing this pathway include:

  • Oxidant Stoichiometry: 1.2 equivalents of PIFA prevented overoxidation.
  • Temperature Control: Reactions conducted below 5°C minimized side reactions.
  • Post-Cyclization Alkylation: The tosyl group at C6 was displaced with ethyl bromide using K₂CO₃ in DMF to introduce the ethyl substituent.

Table 2. Yield data for PIFA-mediated synthesis

Step Yield (%) Purity (HPLC)
Suzuki Methylation 76 98.2
Tosylation 89 99.1
PIFA Cyclization 82 97.8
Ethyl Substitution 78 98.5

Analytical Data Comparison

  • ¹H NMR (CDCl₃, 500 MHz): δ 1.39 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.58 (s, 3H, C9-CH₃), 4.18 (q, J = 7.1 Hz, 2H, CH₂CH₃), 7.24–8.21 (m, 7H, aromatic).
  • HRMS (ESI): m/z calcd. for C₁₉H₁₇N₃ [M+H]⁺: 296.1396; found: 296.1392.

Comparative Analysis of Synthetic Methods

Efficiency and Sustainability

  • Condensation Method:

    • Pros: Atom-economical (78% atom utilization), aqueous solvent, low energy input.
    • Cons: Limited to N-alkyl substituents, requires pre-functionalized isatins.
  • PIFA-Mediated Route:

    • Pros: Enables late-stage functionalization, compatible with diverse substituents.
    • Cons: Uses toxic oxidants (PIFA), multi-step sequence reduces overall yield.

Industrial Applicability

The condensation method’s green credentials (E-factor = 2.1) make it preferable for scale-up, while the PIFA route’s regioselectivity is advantageous for medicinal chemistry applications requiring precise substituent placement.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-9-methyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoloquinoxaline derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

6-ethyl-9-methyl-6H-indolo[2,3-b]quinoxaline has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

Key structural analogs differ in substituents at positions 6 and 9, influencing physicochemical and biological properties:

Compound Name Substituents Molecular Weight (g/mol) Key Properties Reference
6-Ethyl-9-methyl-6H-indoloquinoxaline 6-ethyl, 9-methyl 261.328 Planar structure, moderate lipophilicity
6-Mesityl-9-methyl-6H-indoloquinoxaline (8a) 6-mesityl, 9-methyl 317.41 Bulky mesityl group reduces solubility; yellow solid, 47% synthesis yield
6-(3,5-Dimethoxyphenyl)-6H-indoloquinoxaline (11f) 6-(3,5-dimethoxyphenyl) 355.35 Electron-rich substituents enhance HOMO energy; 95% yield, yellow solid
6-(4-Methylthiophenyl)-6H-indoloquinoxaline (11g) 6-(4-methylthiophenyl) 341.45 Sulfur-containing group improves redox activity; 94% yield, white solid
6-Heptyl-6H-indoloquinoxaline (11j) 6-heptyl 289.41 Long alkyl chain increases hydrophobicity; 85% yield, yellow solid

Key Observations :

  • Bulky substituents (e.g., mesityl in 8a) reduce synthetic yields (47%) compared to smaller groups (e.g., heptyl in 11j, 85%) .
  • Electron-donating groups (e.g., methoxy in 11f) elevate HOMO energy levels, critical for photochemical applications .
Electrochemical and Photochemical Properties
  • 6-(4-Methoxyphenyl)-6H-indoloquinoxaline exhibits the highest HOMO energy (-5.1 eV) and lowest band gap (2.3 eV) among derivatives, attributed to the electron-donating methoxy group .
  • 6-(4-Methylthiophenyl)-6H-indoloquinoxaline (11g) shows enhanced redox activity due to sulfur’s polarizability, making it suitable for optoelectronic applications .
  • 6-Ethyl-9-methyl-6H-indoloquinoxaline lacks direct electrochemical data in the evidence, but its ethyl and methyl groups likely confer moderate electron-donating effects, positioning its HOMO between methoxy- and alkyl-substituted analogs.

Biological Activity

6-Ethyl-9-methyl-6H-indolo[2,3-b]quinoxaline is a compound of growing interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

  • Anticancer Properties : Several studies have highlighted its potential as an antitumor agent. It has shown significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Activity : Preliminary investigations suggest that it may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

The mechanism by which this compound exerts its biological effects primarily involves interaction with DNA and various cellular targets. The indoloquinoxaline structure allows for intercalation into DNA, disrupting replication processes and leading to apoptosis in cancer cells.

Anticancer Activity

A study evaluated the cytotoxic effects of this compound against several cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The results indicated:

Cell LineIC50 (µg/mL)Reference
MCF-71.9
HeLa2.3
A5492.5

These values demonstrate that the compound is significantly more potent than standard chemotherapeutic agents like doxorubicin (IC50 = 3.23 µg/mL).

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial efficacy. A study reported that derivatives of indoloquinoxaline exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These findings suggest that the compound could be a valuable addition to the arsenal of antimicrobial agents.

Synthesis and Derivatives

The synthesis of this compound has been achieved through various methods involving the reaction of substituted isatins with diamines under acidic conditions. Recent advancements have focused on modifying the structure to enhance biological activity and selectivity.

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